2,3-Dimethyl-1-naphthoic acid

Description

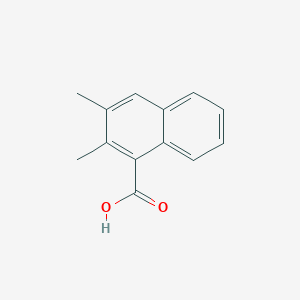

2,3-Dimethyl-1-naphthoic acid is a polycyclic aromatic compound derived from naphthalene, featuring a carboxylic acid group at the 1-position and methyl substituents at the 2- and 3-positions. Structurally, it belongs to the naphthoic acid family, which is characterized by fused benzene rings and functional groups that influence reactivity and physical properties.

Properties

IUPAC Name |

2,3-dimethylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-8-7-10-5-3-4-6-11(10)12(9(8)2)13(14)15/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBDPYXZGDGBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80902336 | |

| Record name | NoName_1576 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80902336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1-naphthoic acid typically involves the Friedel-Crafts acylation of 2,3-dimethylnaphthalene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. One common method involves the use of aluminum chloride (AlCl3) as a catalyst in the presence of an acyl chloride, followed by oxidation with potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under specific conditions:

-

Thermal Decarboxylation : Heating at elevated temperatures (200–300°C) in the presence of catalysts like copper chromite facilitates CO₂ elimination, yielding 2,3-dimethylnaphthalene .

-

Oxidative Decarboxylation : Strong oxidizers like KMnO₄ in acidic media may cleave the aromatic ring, forming dicarboxylic acids (e.g., phthalic acid derivatives) .

Electrophilic Aromatic Substitution (EAS)

The methyl groups activate the naphthalene ring toward electrophiles, directing substitution to the 4- and 8-positions due to steric and electronic effects:

-

Nitration : Reaction with HNO₃/H₂SO₄ produces nitro derivatives, primarily at the 4-position .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 8-position .

-

Halogenation : Bromine (Br₂/FeBr₃) or chlorine (Cl₂/FeCl₃) yields 4-halo-2,3-dimethyl-1-naphthoic acids.

Oxidation

-

Methyl Group Oxidation : Treatment with KMnO₄ under alkaline conditions oxidizes methyl groups to carboxylic acids, forming 1,2,3-tricarboxynaphthalene .

-

Ring Oxidation : O₂ with Co(II) acetate in propionic acid cleaves the naphthalene ring, yielding phthalic anhydride derivatives .

Reduction

-

Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl (-CH₂OH) moiety, forming 2,3-dimethyl-1-naphthalenemethanol .

-

Catalytic Hydrogenation : H₂/Pd-C partially saturates the aromatic rings, producing tetralin or decalin derivatives .

Esterification

Reaction with alcohols (R-OH) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions forms esters:

Example : Methyl ester synthesis using CH₃OH/H₂SO₄ yields methyl 2,3-dimethyl-1-naphthoate .

Amidation

Amines (R-NH₂) react via coupling agents (EDC/HOBt) to produce amides:

Salt Formation

Neutralization with bases (NaOH, KOH) generates water-soluble carboxylate salts:

Biochemical and Environmental Reactions

-

Microbial Degradation : Sulfate-reducing bacteria (e.g., Desulfobacterium spp.) anaerobically degrade the compound via reductive steps, producing tetralin-2-carboxylic acid and decahydro-2-naphthoic acid .

-

Photodegradation : UV exposure in aqueous solutions generates hydroxylated and dimeric byproducts .

Complexation and Heterocycle Formation

Scientific Research Applications

2,3-Dimethyl-1-naphthoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Key Observations:

Acidity and Solubility: The carboxylic acid group in 2,3-dimethyl-1-naphthoic acid confers higher water solubility compared to its ester derivatives (e.g., methyl esters in ).

Steric and Electronic Effects : Methyl groups at positions 2 and 3 introduce steric bulk, which may hinder reactions at the carboxylic acid group. This contrasts with methoxy-substituted analogs (e.g., 2,3-MNA), where electron-donating effects enhance stability in organic solvents .

Spectroscopic and Physicochemical Data

- Fluorescence : Hydroxyl-substituted analogs (e.g., 2,3-HNA) exhibit strong fluorescence, whereas methyl groups in this compound may quench fluorescence due to reduced conjugation .

- Density and Refractive Index : The ester analog in has a density of 1.337 g/cm³ and refractive index of 1.719, values likely higher than those of this compound due to additional oxygen atoms and aromaticity .

Biological Activity

2,3-Dimethyl-1-naphthoic acid (DMNA) is a derivative of naphthoic acid that has garnered attention due to its potential biological activities. This article delves into the biological activity of DMNA, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the naphthalene ring. This structural configuration influences its solubility, reactivity, and biological interactions.

Mechanisms of Biological Activity

The biological activity of DMNA can be attributed to several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar to other naphthoic acid derivatives, DMNA may interact with the AhR, a critical regulator in various biological processes including xenobiotic metabolism and immune responses. Research indicates that compounds that bind to AhR can exhibit anti-inflammatory effects and influence cancer pathways .

- Antioxidant Properties : Naphthoic acids are known to possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases. The presence of hydroxyl and carboxyl functional groups enhances these properties .

- Inhibition of Pathogen Growth : Some studies suggest that naphthoic acids can inhibit the growth of pathogenic bacteria such as Helicobacter pylori, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of DMNA and related compounds:

- Anti-inflammatory Effects : In a study examining various naphthoic acid derivatives, it was found that DMNA exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests its potential use in managing inflammatory conditions .

- Antitumor Activity : Research has indicated that DMNA can induce apoptosis in certain cancer cell lines. For instance, a study showed that DMNA treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death in human keratinocytes, hinting at its anticancer properties .

- Microbial Interactions : Another study highlighted the role of DMNA in modulating gut microbiota composition through its interaction with AhR pathways. This modulation may contribute to improved gut health and reduced incidence of colorectal cancer .

Comparative Analysis

A comparative analysis of this compound with other naphthoic acid derivatives reveals notable differences in their biological activities:

| Compound | AhR Activity | Antioxidant Activity | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate | High |

| 1,4-Dihydroxy-2-naphthoic acid | High | Moderate | High | Moderate |

| 1-Naphthoic Acid | Low | Low | Low | Low |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of 2,3-Dimethyl-1-naphthoic acid?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and methyl group positions. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is optimal for quantifying purity, as demonstrated for structurally similar naphthoic acids like 3-amino-2-naphthoic acid . Mass spectrometry (MS) can validate molecular weight, while X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are synthesized.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods) to minimize inhalation of particulates. Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Store the compound in airtight containers at 2–8°C to mitigate degradation, as recommended for analogous hydroxy-naphthoic acids . For waste disposal, adhere to EPA guidelines for organic acids, including neutralization and incineration by licensed facilities.

Q. How can researchers design a synthesis protocol for this compound, and what purification challenges might arise?

- Methodological Answer : Adapt methods from related naphthoic acid syntheses, such as carboxylation of dimethylnaphthalene precursors using CO₂ under basic conditions (e.g., NaOH) . Purification may require recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor for byproducts like positional isomers using thin-layer chromatography (TLC) and adjust reaction time/temperature to optimize yield.

Advanced Research Questions

Q. How can enzymatic pathways inform the biodegradation of this compound in environmental samples?

- Methodological Answer : Investigate soil pseudomonads expressing catechol 2,3-oxygenase, which cleaves aromatic rings in naphthoic acid derivatives . Design enrichment cultures with this compound as the sole carbon source. Use LC-MS/MS to identify metabolites (e.g., dihydroxy intermediates) and quantify degradation rates. Compare pathways to those of 1-hydroxy-2-naphthoic acid, noting methyl group effects on enzyme specificity .

Q. What strategies resolve contradictions in reported metabolic or toxicological data for naphthoic acid derivatives?

- Methodological Answer : Conduct systematic reviews using database queries combining CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and synonyms (e.g., "C1-Naphthalenes") . Validate conflicting results via dose-response studies in vitro (e.g., hepatocyte assays) and in vivo (rodent models). For toxicity, compare LD₅₀ values across species and assess bioaccumulation potential using logP calculations .

Q. How can computational modeling predict the reactivity of this compound in catalytic or photochemical applications?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the carboxyl group and methyl substituents. Simulate UV-Vis spectra (TD-DFT) to identify absorption maxima for photodegradation studies. Validate models against experimental data from analogous compounds like 2-hydroxy-3-naphthoic acid, adjusting for steric effects from methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.